4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide
Description
The compound 4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide features a 1,2,4-triazole core substituted with:
- A 4-ethyl group at position 4.
- A sulfanyl-linked 2-chloro-6-fluorobenzyl moiety at position 5.
- A benzenesulfonamide group (4-chloro-substituted) attached via a methyl bridge at position 3.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., diuretics like Metolazone and Benzthiazide) highlight the importance of sulfonamide-triazole hybrids in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-N-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN4O2S2/c1-2-25-17(10-22-29(26,27)13-8-6-12(19)7-9-13)23-24-18(25)28-11-14-15(20)4-3-5-16(14)21/h3-9,22H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOTUGSKJIGLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide is a complex organic compound with significant potential in pharmacological applications. This article provides a detailed overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17Cl2FN4O2S2
- Molecular Weight : 475.39 g/mol
- CAS Number : [Not specified in the sources]
The compound possesses a triazole moiety known for its interaction with various biological targets, particularly enzymes involved in fungal and bacterial metabolism. The presence of the chloro and fluorobenzyl groups enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit antimicrobial properties against a range of pathogens. For instance:
- Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
- Antifungal Activity : The compound may also exhibit antifungal properties, particularly against strains like Candida albicans. The minimum inhibitory concentration (MIC) for effective antifungal activity has been reported at 1 mg/mL for some triazole derivatives .
Cytotoxicity
The cytotoxic effects of similar triazole compounds have been evaluated using various cancer cell lines:
- Cancer Cell Lines : Compounds structurally related to this compound have shown significant cytotoxicity against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines .
Case Studies
-
Study on Antimicrobial Efficacy :
A study demonstrated that triazole derivatives exhibited varying degrees of antibacterial and antifungal activities depending on their substituents. The presence of electron-withdrawing groups significantly enhanced their efficacy against resistant strains . -
Cytotoxicity Evaluation :
In vitro assays revealed that certain derivatives displayed IC50 values lower than standard chemotherapeutic agents like doxorubicin against specific cancer cell lines. This suggests a promising avenue for further development in anticancer therapies .
Summary of Findings
Scientific Research Applications
Molecular Formula
- Chemical Formula : C18H17Cl2FN4O2S2
- Molecular Weight : 475.39 g/mol
Structural Representation
The compound features a benzenesulfonamide core with a triazole moiety and a chlorinated benzyl group, which are critical for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds related to 4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide. For instance:
- In Vitro Studies : A derivative of this compound exhibited significant cytotoxicity against various cancer cell lines, including lung (A549), colon (HCT116), and breast (MCF7) cancers, with IC50 values ranging from 1.9 to 3.0 μM .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Flow cytometry analyses have shown increased apoptotic cell populations upon treatment with related sulfonamides .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that derivatives of benzenesulfonamides have demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics .
Antimalarial Potential
Recent studies have focused on synthesizing derivatives of triazole-benzenesulfonamides as potential antimalarial agents. These compounds were designed based on structure-activity relationship (SAR) studies that identified key substituents enhancing activity against Plasmodium falciparum .
| Activity Type | Cell Line/Organism | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | HCT116 | 1.9 | |
| Anticancer | MCF7 | 3.0 | |
| Antimicrobial | E. coli | <50 | |
| Antimalarial | P. falciparum | Not specified |
Table 2: Synthetic Pathways Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Triazole Formation | Cyclization | Hydrazine derivatives |
| Chlorobenzyl Introduction | Nucleophilic Substitution | Chlorinated benzyl halide |
| Sulfonamide Formation | Reaction with Sulfonyl Chloride | Sulfonyl chloride |
Case Study 1: Anticancer Efficacy in NCI Screening
A series of synthesized sulfonamide derivatives were evaluated in the National Cancer Institute's NCI-60 cell line panel, revealing several candidates with low micromolar GI50 values against multiple cancer types, indicating broad-spectrum anticancer activity .
Case Study 2: Structure-Based Drug Design
Using computational docking studies, researchers designed new derivatives aimed at improving metabolic stability and potency against malaria. These studies guided the selection of substituents that enhance binding affinity to target enzymes involved in the malaria lifecycle .
Comparison with Similar Compounds
Substituents on the Triazole Core
The triazole ring’s substituents critically influence physicochemical and binding properties:
Benzyl Group Variations
The sulfanyl-linked benzyl group’s halogenation pattern affects electronic and steric properties:
Sulfonamide and Linker Groups
All compared compounds share a sulfonamide moiety, but linker groups vary:
- Methyl vs. Acetamide Linkers : The methyl bridge in the target compound reduces conformational flexibility compared to acetamide linkers (), possibly improving target selectivity .
Implications of Structural Differences
- Metabolic Stability : Ethyl and ortho-halogenated benzyl groups may enhance metabolic stability over methyl or para-substituted analogs due to increased steric protection .
- Solubility : The 4-chloro-benzenesulfonamide moiety contributes to moderate aqueous solubility, whereas thiophene or furan substituents (–9) reduce it .
- Synthetic Accessibility : Allyl and heteroaromatic substituents (e.g., ) may complicate synthesis compared to simpler alkyl/aryl groups .
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis involves constructing the triazole core, sulfanyl linkage, and sulfonamide group. Key steps include:
- Triazole Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux (e.g., using ethanol/HCl) to form the 1,2,4-triazole ring .
- Sulfanyl Incorporation: Nucleophilic substitution between a thiol group (e.g., 2-chloro-6-fluorobenzyl thiol) and a chlorinated triazole intermediate. DMAP or NaH can enhance reactivity .
- Sulfonamide Coupling: Reacting the triazole-methylamine intermediate with 4-chlorobenzenesulfonyl chloride in dichloromethane with triethylamine as a base .
Optimization Tips: - Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Monitor reaction progress via TLC or HPLC. For purity >95%, recrystallize from ethanol/water .
Advanced: What strategies resolve contradictions in NMR and computational structural predictions?
Methodological Answer:
Discrepancies between experimental (e.g., NMR) and computational (DFT) data often arise from dynamic effects or solvent interactions.
- Dynamic NMR: Perform variable-temperature NMR to detect conformational flexibility in the triazole or sulfonamide groups .
- X-ray Crystallography: Resolve absolute configuration and confirm sulfanyl-benzyl orientation. Compare with PubChem-deposited InChI data for validation .
- Solvent Corrections: Re-run DFT calculations (e.g., Gaussian 09) with explicit solvent models (e.g., PCM for DMSO) to align with experimental shifts .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: HRMS (ESI+) for molecular ion [M+H]+; compare with theoretical m/z (e.g., C19H17Cl2FN4O2S2: 541.02) .
- IR Spectroscopy: Confirm sulfonamide S=O stretches (~1350 cm) and triazole C=N (~1600 cm) .
Advanced: How to design a structure-activity relationship (SAR) study for its biological activity?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations in:
- Assays:
- Data Analysis: Use multivariate regression to correlate substituent electronegativity/logP with activity .
Basic: What solvents and conditions stabilize this compound during storage?
Methodological Answer:
- Storage Conditions:
- Decomposition Signs: Monitor via HPLC for peaks corresponding to hydrolyzed sulfonamide (retention time shift) .
Advanced: How to evaluate its pharmacokinetics in preclinical models?
Methodological Answer:
- In Vivo Studies:
- Key Parameters:
Basic: How to troubleshoot low yields in the sulfanyl coupling step?
Methodological Answer:
- Catalyst Screening: Test Pd(PPh3)4 (5 mol%) for Suzuki-like couplings or CuI for Ullmann-type reactions .
- Solvent Optimization: Switch from DMF to THF or DCE to reduce side reactions .
- Protection Strategies: Protect the triazole NH with a Boc group before coupling; deprotect with TFA post-reaction .
Advanced: What computational methods predict its binding mode to target proteins?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with hCA-II (PDB: 3KS3). Parameterize the ligand with GAFF2 force field .
- MD Simulations: Run 100 ns simulations (AMBER) to assess binding stability; calculate RMSD and hydrogen bond occupancy .
- Free Energy Calculations: Apply MM/GBSA to estimate ΔGbinding; compare with experimental IC50 values .
Basic: How to analyze impurities in the final product?
Methodological Answer:
- HPLC Method: Use a C18 column (ACN/0.1% TFA gradient, 1 mL/min). Detect at 254 nm .
- Common Impurities:
- Quantification: Calibrate against USP standards; report impurities >0.1% .
Advanced: How to validate its selectivity against off-target enzymes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
